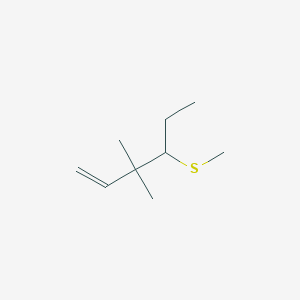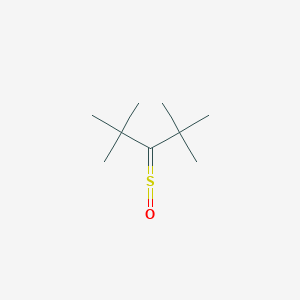
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a highly branched ketone, characterized by its bulky tert-butyl groups attached to the central carbonyl carbon. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with acetone in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction proceeds via the formation of a tert-butyl carbanion, which then attacks the carbonyl carbon of acetone, resulting in the formation of the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids, esters
Reduction: 2,2,4,4-Tetramethyl-3-pentanol
Substitution: Various substituted ketones and alcohols
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of reduced products . The bulky tert-butyl groups influence the reactivity and selectivity of the compound in these reactions.
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetramethyl-3-(oxo-lambda~4~-sulfanylidene)pentane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-3-pentanol: The reduced form of the ketone, which has different reactivity and applications.
Hexamethylacetone: Another name for the same compound, highlighting its structural similarity to other highly branched ketones.
Di-tert-butyl ketone: A synonym for the compound, emphasizing its ketone functional group and bulky tert-butyl substituents.
The uniqueness of this compound lies in its highly branched structure, which imparts distinct reactivity and selectivity in chemical reactions compared to less branched ketones.
Eigenschaften
CAS-Nummer |
56956-25-3 |
|---|---|
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-3-sulfinylpentane |
InChI |
InChI=1S/C9H18OS/c1-8(2,3)7(11-10)9(4,5)6/h1-6H3 |
InChI-Schlüssel |
IIMXYXOAYUHOMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=S=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


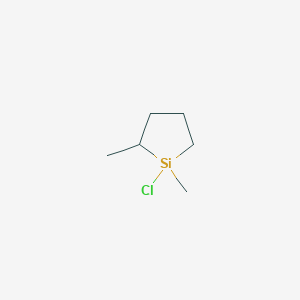
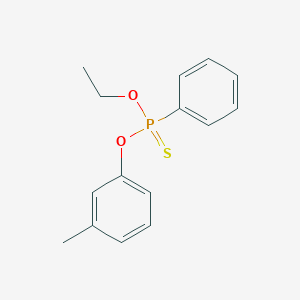
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
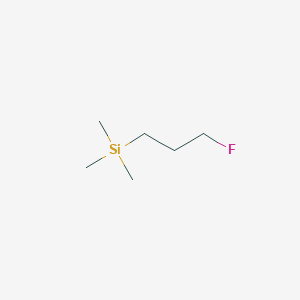
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
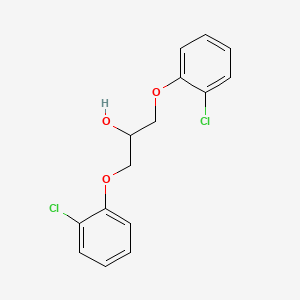
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
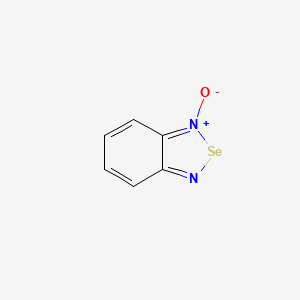
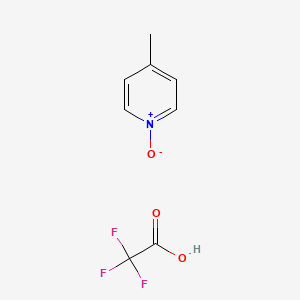

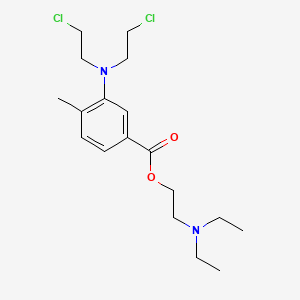
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)

